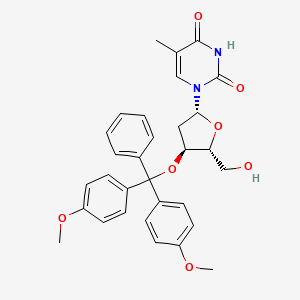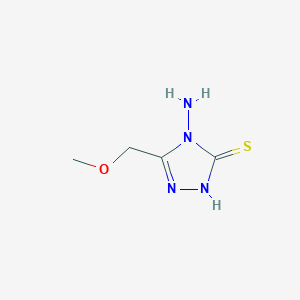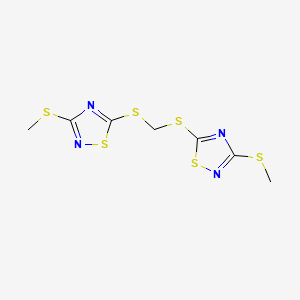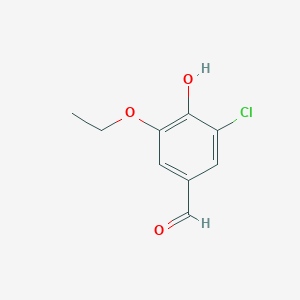
3'-O-(4,4'-ジメトキシトリチル)チミジン
概要
説明
3’-O-(4,4’-dimethoxytrityl)thymidine is a chemical compound used primarily in the field of nucleic acid chemistry. It is a thymidine derivative where the 3’-hydroxyl group is protected by a 4,4’-dimethoxytrityl (DMT) group. This protection is crucial in the synthesis of oligonucleotides, as it prevents unwanted reactions at the 3’-hydroxyl position during the stepwise assembly of nucleic acid sequences .
科学的研究の応用
3’-O-(4,4’-dimethoxytrityl)thymidine is widely used in scientific research, particularly in the synthesis of oligonucleotides. These oligonucleotides are essential tools in various fields, including:
作用機序
Target of Action
The primary target of 3’-O-(4,4’-dimethoxytrityl)thymidine is the DNA molecule. It is used in the synthesis of oligonucleotides . The compound is incorporated into the oligodeoxynucleotides, which can interact with specific sequences of DNA .
Mode of Action
3’-O-(4,4’-dimethoxytrityl)thymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is incorporated into the oligodeoxynucleotides during their synthesis . The compound’s interaction with its targets results in the formation of oligonucleotides that can bind to specific DNA sequences .
Biochemical Pathways
The compound is involved in the biochemical pathway of oligonucleotide synthesis . The oligonucleotides synthesized using 3’-O-(4,4’-dimethoxytrityl)thymidine can form G-quadruplexes . These structures have been found to play important roles in various biological processes, including regulation of gene expression, DNA replication, and telomere maintenance .
Pharmacokinetics
Factors such as stability, resistance to nuclease degradation, and binding affinity to target DNA sequences would influence the bioavailability of the oligonucleotides .
Result of Action
The molecular and cellular effects of 3’-O-(4,4’-dimethoxytrityl)thymidine’s action are determined by the function of the oligonucleotides it helps synthesize . For instance, oligonucleotides that form G-quadruplexes can act as aptamers with anti-HIV activity .
Action Environment
The action, efficacy, and stability of 3’-O-(4,4’-dimethoxytrityl)thymidine and the oligonucleotides it helps synthesize can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with the oligonucleotides . For instance, the compound should be stored at -20°C in tightly closed containers, protected from humidity .
生化学分析
Biochemical Properties
3’-O-(4,4’-dimethoxytrityl)thymidine interacts with various enzymes and proteins in biochemical reactions. It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
Cellular Effects
The effects of 3’-O-(4,4’-dimethoxytrityl)thymidine on cells are primarily related to its role in the synthesis of oligonucleotides. It influences cell function by participating in the formation of G-quadruplexes, which are structures in DNA that have implications in gene expression .
Molecular Mechanism
At the molecular level, 3’-O-(4,4’-dimethoxytrityl)thymidine exerts its effects through its involvement in the synthesis of oligonucleotides. It forms part of the structure of these molecules, influencing their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-O-(4,4’-dimethoxytrityl)thymidine can change over time. It has a high purity level (HPLC ≥98.0%) and is stable under storage conditions of -20°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(4,4’-dimethoxytrityl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the DMT-Cl .
Industrial Production Methods: In an industrial setting, the synthesis of 3’-O-(4,4’-dimethoxytrityl)thymidine follows similar principles but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3’-O-(4,4’-dimethoxytrityl)thymidine undergoes several types of chemical reactions, including:
Detritylation: The removal of the DMT group using acidic conditions, such as with dichloroacetic acid in acetonitrile.
Phosphoramidite Coupling: The compound can be converted into its phosphoramidite form for use in oligonucleotide synthesis.
Common Reagents and Conditions:
Detritylation: Dichloroacetic acid in acetonitrile.
Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.
Major Products:
Detritylation: Thymidine and 4,4’-dimethoxytrityl cation.
Phosphoramidite Coupling: 3’-O-(4,4’-dimethoxytrityl)thymidine phosphoramidite.
類似化合物との比較
5’-O-(4,4’-dimethoxytrityl)thymidine: Similar to 3’-O-(4,4’-dimethoxytrityl)thymidine but with the DMT group protecting the 5’-hydroxyl group.
3’-O-(4,4’-dimethoxytrityl)uridine: A uridine derivative with the DMT group protecting the 3’-hydroxyl group.
Uniqueness: 3’-O-(4,4’-dimethoxytrityl)thymidine is unique in its specific application for protecting the 3’-hydroxyl group of thymidine during oligonucleotide synthesis. This specificity allows for precise control over the synthesis process, making it a valuable tool in nucleic acid chemistry .
特性
IUPAC Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSFNVDTHTTMK-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369616 | |
| Record name | AG-H-03352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76054-81-4 | |
| Record name | AG-H-03352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)








